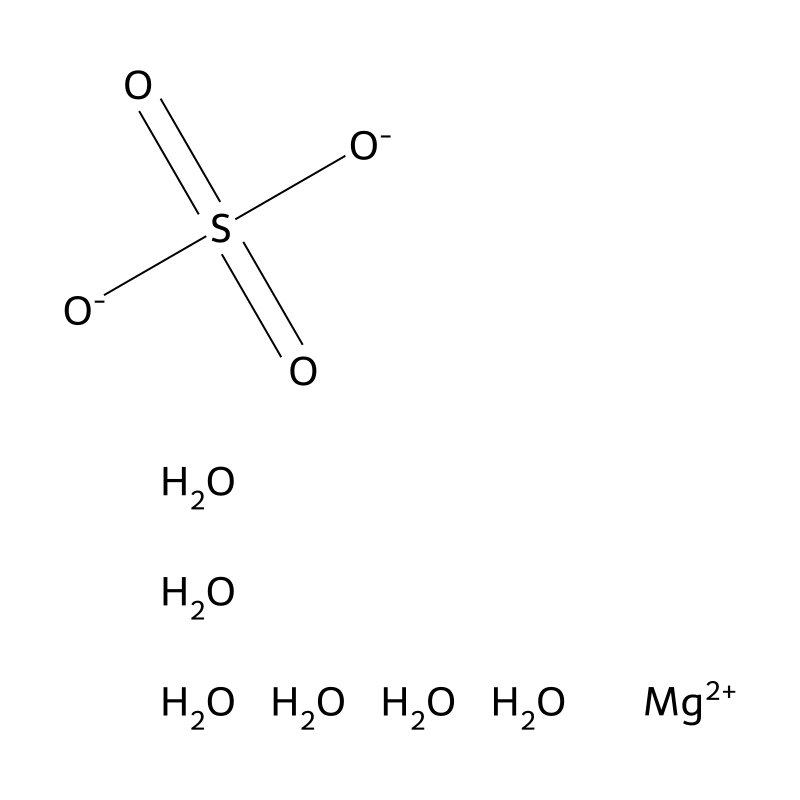

Magnesium sulfate hexahydrate

Content Navigation

Generic magnesium sulfate often defaults to heptahydrate (Epsom salt), causing efflorescence at

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Magnesium sulfate hexahydrate (MgSO4·6H2O), mineralogically known as hexahydrite, is a highly specified crystalline hydrate utilized in advanced thermochemical, agricultural, and materials science applications. Unlike commodity-grade magnesium sulfate, the hexahydrate form provides a precise stoichiometric ratio (228.46 g/mol) with a controlled water-of-crystallization profile. It serves as a critical intermediate that bridges the high solubility of higher hydrates with the thermal stability required for elevated-temperature processing. By offering predictable dehydration kinetics and avoiding the extreme hygroscopicity of anhydrous variants, magnesium sulfate hexahydrate ensures reliable processability, consistent batching by weight, and structural integrity in humidity-sensitive industrial workflows [1].

Research Fit

Procuring generic 'magnesium sulfate' often defaults to the ubiquitous heptahydrate (Epsom salt), which introduces severe process vulnerabilities in precision applications. At room temperature (25 °C), heptahydrate is prone to efflorescence when relative humidity drops below 50%, spontaneously losing a water molecule to form hexahydrate; this transition causes a ~10% volume reduction, crystal surface etching, and severe powder caking, leading to stoichiometric drift and dosing errors[1]. Furthermore, heptahydrate undergoes a problematic phase transition at approximately 43–48 °C, where it can dissolve in its own released water of crystallization, destroying bed porosity in solid-gas reactors[2]. Conversely, substituting with anhydrous magnesium sulfate introduces aggressive hygroscopicity and highly exothermic hydration reactions that disrupt the thermal profiles of sensitive aqueous formulations. Procuring the exact hexahydrate phase bypasses these early-stage dehydration defects and handling bottlenecks.

Substitution Risk

Avoidance of Low-Temperature Agglomeration and Melting

In thermal processing and gas-solid reactor applications, the structural stability of the salt hydrate is paramount. Magnesium sulfate heptahydrate undergoes its first dehydration step at low temperatures (<50 °C), converting to hexahydrate. During this transition, particularly around 43–48 °C, heptahydrate is prone to dissolving in its own released water of crystallization, forming a liquid phase that causes severe particle agglomeration and loss of bed porosity. By starting with magnesium sulfate hexahydrate, this problematic first transition is entirely bypassed. Hexahydrate remains a solid and undergoes direct, controlled dehydration to lower hydrates (such as amorphous phases or monohydrate) at higher temperatures without melting, preserving the macro-porosity required for efficient vapor transport [1].

| Evidence Dimension | Phase transition and melting behavior during initial heating |

| Target Compound Data | Maintains solid state; dehydrates to lower hydrates without melting >50 °C |

| Comparator Or Baseline | MgSO4·7H2O (Heptahydrate) undergoes transition at 43–48 °C, risking liquid phase formation and agglomeration |

| Quantified Difference | Elimination of the <50 °C liquid-phase transition, preserving bed porosity |

| Conditions | Thermal dehydration in gas-solid reactors or TGA-DSC up to 55 °C |

Critical for thermochemical energy storage and drying applications where particle agglomeration destroys reactor efficiency and mass transfer.

Stoichiometric Stability Under Ambient Humidity Fluctuations

Accurate gravimetric batching requires a material that does not spontaneously gain or lose mass under ambient conditions. At 25 °C, epsomite (heptahydrate) is only stable at relative humidities (RH) above approximately 50%. When exposed to typical laboratory or dry industrial environments (RH < 50%), heptahydrate effloresces, spontaneously losing water to become hexahydrate. This transition is accompanied by a ~10% loss in crystal volume and structural etching, which manifests as powder caking and a shifting molecular weight. Magnesium sulfate hexahydrate is the thermodynamically stable phase in these lower-humidity environments, ensuring that its mass remains constant during storage, handling, and weighing [1].

| Evidence Dimension | Equilibrium stability and mass retention at 25 °C and <50% RH |

| Target Compound Data | Thermodynamically stable; maintains exact 228.46 g/mol stoichiometry |

| Comparator Or Baseline | MgSO4·7H2O (Heptahydrate) undergoes spontaneous efflorescence, losing ~7.3% of its mass (one H2O) and ~10% of its volume |

| Quantified Difference | Prevention of ~10% volume loss and elimination of stoichiometric drift in dry air |

| Conditions | Ambient storage and handling at 25 °C, 30–50% Relative Humidity |

Ensures precise dosing by weight in pharmaceutical and agricultural formulations without the risk of caking or concentration errors.

Optimized Energy Density for Thermochemical Cycling

In thermochemical energy storage (TCES), the energy yield is derived from the reversible dehydration of the salt. The transition from heptahydrate to hexahydrate yields minimal energy and occurs at impractically low temperatures for seasonal heat storage. The primary energy-dense reaction is the dehydration of hexahydrate to lower hydration states (such as the monohydrate or amorphous phases), which releases the bulk of the stored energy (approximately 2.3 GJ/m³ equivalent). By utilizing magnesium sulfate hexahydrate as the baseline material, engineers can optimize reactor design around the high-enthalpy steps while avoiding the parasitic volume changes and kinetic bottlenecks associated with the seventh water molecule's removal [1].

| Evidence Dimension | Contribution to high-temperature thermochemical energy storage |

| Target Compound Data | Direct entry into the high-enthalpy dehydration steps (hexahydrate to lower hydrates) |

| Comparator Or Baseline | MgSO4·7H2O requires a low-temperature (<50 °C) pre-dehydration step that yields minimal usable energy |

| Quantified Difference | Bypasses the low-efficiency first water loss, focusing the thermal cycle on the primary ~2.3 GJ/m³ equivalent transition |

| Conditions | Thermochemical dehydration cycling above 50 °C |

Streamlines reactor operation and improves cyclic stability in seasonal solar heat storage systems by eliminating low-yield thermodynamic steps.

Thermochemical Energy Storage (TCES) Systems

Utilized as the active solid-gas reactant bed material. Starting with the hexahydrate prevents the low-temperature melting and agglomeration associated with epsomite, maintaining essential bed porosity for water vapor transport during hydration/dehydration cycles[1].

Precision Dry-Powder Formulations

Employed in agricultural premixes, cosmetics, and pharmaceutical excipient blends where manufacturing environments operate below 50% relative humidity. The hexahydrate prevents the spontaneous efflorescence and subsequent caking that plagues heptahydrate under dry conditions [2].

Controlled-Cure Cementitious and Advanced Materials

Used as a precise sulfate and magnesium source in specialty cements and inorganic syntheses. It avoids the violent, highly exothermic hydration of anhydrous magnesium sulfate, allowing for controlled reaction kinetics and predictable water-to-cement ratios[3].

Application Selection Guide

References

- [1] Donkers, P. A. J., et al. 'Magnesium sulfate hepta hydrate as possible thermochemical material for seasonal storage of solar heat.' ResearchGate, 2012.

- [2] Po, L. A. 'MAGNESIUM SULFATE PHASE EQUILIBRIA IN SIMULATED MARTIAN CONDITIONS.' Lunar and Planetary Science XXXIX, 2008.

- [3] Rubbo, M., et al. 'Mechanism and Kinetics of Dehydration of Epsomite Crystals Formed in the Presence of Organic Additives.' Crystal Growth & Design, ACS Publications, 2007.

Wikipedia

Explore Compound Types